molecular formula C15H15NO4S B3126340 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid CAS No. 333357-35-0

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid

Cat. No.: B3126340
CAS No.: 333357-35-0
M. Wt: 305.4 g/mol
InChI Key: JFUWLPUHRWSDBJ-UHFFFAOYSA-N
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Description

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is an organic compound that belongs to the class of sulfanilides. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylsulfonyl and phenylamino group. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methylsulfonyl and phenylamino groups under controlled conditions. One common method involves the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a beta-lactamase inhibitor.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid involves its interaction with specific molecular targets. For instance, it acts as a beta-lactamase inhibitor by binding to the enzyme and preventing it from breaking down beta-lactam antibiotics. This enhances the efficacy of the antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a beta-lactamase inhibitor sets it apart from other similar compounds, making it valuable in the development of antibiotic therapies .

Properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(19,20)16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWLPUHRWSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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